C6 Ceramide-d11

Description

Propriétés

Formule moléculaire |

C24H47NO3 |

|---|---|

Poids moléculaire |

408.7 g/mol |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6,6-undecadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i2D3,4D2,6D2,17D2,20D2 |

Clé InChI |

NPRJSFWNFTXXQC-ABRWPZJGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |

Origine du produit |

United States |

Foundational & Exploratory

C6 Ceramide-d11: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C6 Ceramide-d11 is a deuterated analog of C6 Ceramide, a well-characterized short-chain, cell-permeable sphingolipid. As a stable isotope-labeled internal standard, this compound is an invaluable tool for the accurate quantification of its non-deuterated counterpart in complex biological matrices using mass spectrometry-based techniques. C6 Ceramide itself is a potent bioactive lipid that plays a crucial role in various cellular processes, most notably in the induction of apoptosis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical structure, biophysical properties, and detailed experimental protocols for its application in apoptosis research and quantitative analysis.

Chemical Structure and Properties

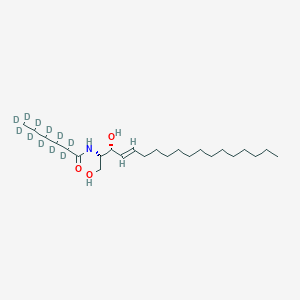

This compound is structurally identical to C6 Ceramide, with the exception of eleven hydrogen atoms on the N-hexanoyl (C6) acyl chain being replaced by deuterium (B1214612) atoms. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous, non-labeled C6 Ceramide in mass spectrometry analysis.

The chemical name for the non-deuterated C6 Ceramide is N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide.[2] The structure consists of a D-erythro-sphingosine backbone N-acylated with a hexanoic acid.

Chemical Structure of C6 Ceramide:

Image Source: ResearchGate[3]

In this compound, the hexanoyl group (CH3(CH2)4CO-) is replaced by a deuterated hexanoyl group.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₆D₁₁NO₃ | [4] |

| Molecular Weight | 408.70 g/mol | [4] |

| Purity | >99% | [5] |

| Solubility | DMF: 22 mg/ml; DMSO: 20 mg/ml; Ethanol: 33 mg/ml | [2] |

| Storage Temperature | -20°C | [5] |

Biological Activity: Induction of Apoptosis

C6 Ceramide is a well-established activator of the ceramide signaling pathway, leading to the induction of apoptosis in a variety of cancer cell lines.[6][7] Its cell-permeable nature allows it to mimic the effects of endogenous ceramide generated in response to cellular stress. The pro-apoptotic signaling cascade initiated by C6 Ceramide involves the activation of key effector molecules, including caspases and stress-activated protein kinases.

C6 Ceramide-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key events in the C6 Ceramide-induced apoptotic pathway. Exogenous C6 Ceramide activates the intrinsic and extrinsic apoptosis pathways, converging on the activation of effector caspases and the execution of programmed cell death.

Caption: C6 Ceramide induces apoptosis via activation of JNK, caspases, and mitochondrial pathways.

Experimental Protocols

Quantification of C6 Ceramide by LC-ESI-MS/MS

This protocol describes the quantification of endogenous C6 Ceramide in biological samples using this compound as an internal standard.[8][9]

a. Sample Preparation (Lipid Extraction):

-

Homogenize tissue samples or cell pellets in a suitable buffer.

-

Add a known amount of this compound internal standard to each sample.

-

Perform lipid extraction using a modified Bligh and Dyer method with a one-phase neutral organic solvent system (e.g., chloroform:methanol:water).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid residue in the HPLC mobile phase.

b. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the ceramide species using a C8 or C18 column with a gradient elution.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) positive ionization mode.

-

Monitor the specific precursor-to-product ion transitions for both endogenous C6 Ceramide and the this compound internal standard.

-

Generate a calibration curve by plotting the peak area ratios of C6 Ceramide to this compound against the concentration of C6 Ceramide standards.

-

Quantify the amount of C6 Ceramide in the biological samples by interpolating their peak area ratios from the calibration curve.

Induction and Assessment of Apoptosis

This protocol details the induction of apoptosis in cultured cancer cells using C6 Ceramide and its subsequent measurement by flow cytometry.[6][10][11]

a. Cell Culture and Treatment:

-

Culture cancer cells (e.g., HCT116, K562) in appropriate media and conditions until they reach the desired confluency.

-

Prepare a stock solution of C6 Ceramide in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of C6 Ceramide (e.g., 25-50 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).

b. Annexin V and Propidium (B1200493) Iodide (PI) Staining:

-

After treatment, harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

c. Caspase-3 Activity Assay:

-

Lyse the treated cells in a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Incubate a portion of the cell lysate with a fluorogenic caspase-3 substrate.

-

Measure the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Conclusion

This compound is an essential tool for researchers investigating the complex roles of ceramide in cellular signaling and disease. Its use as an internal standard enables precise and accurate quantification of endogenous C6 Ceramide, facilitating a deeper understanding of sphingolipid metabolism and its dysregulation in pathologies such as cancer. Furthermore, the well-documented pro-apoptotic effects of C6 Ceramide make it a valuable pharmacological agent for studying the mechanisms of programmed cell death and for the development of novel anti-cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and drug development professionals working in this dynamic field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. C6 神经酰胺-d11 | this compound | 稳定同位素 | 美国InvivoChem [invivochem.cn]

- 5. avantiresearch.com [avantiresearch.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. medchemexpress.com [medchemexpress.com]

- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has emerged as a cornerstone of high-quality quantitative analysis, providing a robust framework for achieving reliable and reproducible data. This technical guide delves into the core principles, practical applications, and detailed methodologies of employing SIL-IS, offering a comprehensive resource for the scientific community.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental role of an internal standard is to correct for variability throughout the analytical process. This includes inconsistencies in sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations like injection volume variations and detector response drift. A SIL-IS is an analog of the analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

The key principle behind the efficacy of a SIL-IS lies in its chemical identity to the analyte. This ensures that it behaves virtually identically during sample extraction, derivatization, and chromatographic separation. However, due to its mass difference, it is distinguishable from the native analyte by a mass spectrometer. By introducing a known amount of the SIL-IS into the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if analyte is lost during sample processing, as the SIL-IS is lost at the same proportion. This technique, known as stable isotope dilution analysis (SIDA) , is widely regarded as the gold standard for quantitative mass spectrometry.

Applications Across Scientific Disciplines

The utility of stable isotope-labeled internal standards extends across a wide array of scientific fields, enabling accurate quantification in complex matrices where other methods may fall short.

-

Pharmacokinetics and Drug Metabolism: In drug development, SIL-IS are indispensable for the accurate measurement of drug and metabolite concentrations in biological fluids such as plasma, urine, and tissue homogenates. This is crucial for determining pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

-

Quantitative Proteomics: In the field of proteomics, SIL-IS in the form of labeled peptides or full-length proteins are used for absolute protein quantification. Methods like Protein Standard Absolute Quantification (PSAQ) utilize recombinant, uniformly isotope-labeled proteins as internal standards, which can be added to cell lysates at the beginning of the sample preparation workflow to control for variability in protein extraction, digestion, and analysis.

-

Metabolomics: The study of small molecule metabolites in biological systems greatly benefits from the use of SIL-IS. They enable the accurate quantification of endogenous metabolites, which is essential for understanding metabolic pathways and identifying biomarkers for diseases.

-

Clinical Diagnostics and Biomarker Validation: The precision and accuracy afforded by SIL-IS are critical for the validation of biomarkers and the development of robust clinical diagnostic assays. By minimizing analytical variability, SIL-IS help to ensure that observed changes in biomarker levels are biologically significant and not artifacts of the analytical method.

Data Presentation: The Quantitative Advantage of SIL-IS

The use of stable isotope-labeled internal standards significantly enhances the quality of quantitative data by improving accuracy, precision, and recovery, while mitigating matrix effects. The following tables summarize the quantitative performance of analytical methods with and without the use of SIL-IS across various applications.

| Analyte | Matrix | Internal Standard Type | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Lapatinib | Human Plasma | None (External Standard) | 29 - 70 | >15 | |

| Lapatinib | Human Plasma | Structural Analog (Zileuton) | Not Reported | < 11 | |

| Lapatinib | Human Plasma | Stable Isotope-Labeled (Lapatinib-d3) | Corrected for Variability | < 11 | |

| Kahalalide F | Human Plasma | Structural Analog | Not Reported | 8.6 | |

| Kahalalide F | Human Plasma | Stable Isotope-Labeled | Not Reported | 7.6 | |

| Various Pesticides | Vegetable Matrix | None (Matrix-Matched Calibration) | 71.2 - 115.2 | 0.1 - 19.6 | |

| Various Pesticides | Vegetable Matrix | Stable Isotope-Labeled | Improved Accuracy | Improved Precision |

Table 1: Comparison of Recovery and Precision with and without SIL-IS. This table highlights the significant improvement in precision and the ability to correct for recovery variability when using a stable isotope-labeled internal standard compared to external standard or structural analog methods.

| Analyte | Matrix | Internal Standard Type | Limit of Quantification (LOQ) | Reference |

| Estrogens | Plasma/Serum | Stable Isotope-Labeled | high fg/mL to low pg/mL | |

| Lapatinib | Human Plasma | Stable Isotope-Labeled (Lapatinib-d3) | 5 ng/mL | |

| Ubiquitin | Cell Lysate | Stable Isotope-Labeled Protein (PSAQ) | ~10 ng (1.2 pmol) | |

| Eldecalcitol | Human Plasma | Stable Isotope-Labeled | 25 pg/mL |

Table 2: Achievable Limits of Quantification with SIL-IS. This table demonstrates the high sensitivity that can be achieved in various matrices when employing stable isotope-labeled internal standards.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the application of stable isotope-labeled internal standards.

C6 Ceramide-d11 safety data sheet and handling precautions

Technical Guide: C6 Ceramide-d11

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of C6 Ceramide (N-hexanoyl-D-erythro-sphingosine), a well-characterized, cell-permeable sphingolipid. C6 Ceramide is a crucial second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. Its short acyl chain allows for rapid diffusion across cell membranes, making it an invaluable tool for studying ceramide-mediated signaling pathways. The deuterated form, this compound, serves as an internal standard in mass spectrometry-based lipidomics, enabling precise quantification of endogenous C6 Ceramide.

This guide provides a comprehensive overview of the safety, handling, and experimental application of this compound.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's properties are critical for its safe handling and effective use in experimental settings.

| Property | Data | Reference |

| Product Name | This compound | |

| Synonyms | N-hexanoyl-D-erythro-sphingosine-d11 | N/A |

| CAS Number | 124753-97-5 (Non-deuterated) | |

| Molecular Formula | C₂₄H₃₆D₁₁NO₃ | N/A |

| Molecular Weight | 408.7 (Approximate for d11) | N/A |

| Formula Weight (Non-deuterated) | 397.6 g/mol | |

| Physical Form | Crystalline solid | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years (when stored properly) |

Table 1: Compound Identification and Physical Properties

| Solvent | Solubility | Reference |

| Ethanol | ~20 mg/mL | |

| DMSO | ~20 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| Ethanol:PBS (pH 7.2) 1:1 | ~0.5 mg/mL |

Table 2: Solubility Data for C6 Ceramide

Safety Data and Hazard Information

While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it should be considered hazardous until further information is available. Standard laboratory precautions are mandatory.

| Hazard Category | Information | Reference |

| GHS Classification | Not classified as a hazardous substance | |

| Hazard Pictograms | None | |

| Signal Word | None | |

| Hazard Statements | None | |

| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |

| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |

Table 3: Hazard Classification (based on non-deuterated C6 Ceramide)

| Precaution | Description | Reference |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table 4: Precautionary Statements

Handling, Storage, and Disposal

Proper handling and storage are essential to ensure user safety and maintain compound integrity.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.

-

Hand Protection: Handle with impermeable, resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves after use.

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Not required under normal use conditions.

Safe Handling Workflow

Researchers must adhere to a strict workflow when handling this compound, from preparation to disposal.

Storage and Stability

-

Storage: Store the crystalline solid at -20°C. Keep the container tightly sealed in a cool, well-ventilated area.

-

Stock Solutions: After dissolving in an organic solvent, it is recommended to store stock solutions at -20°C for up to 3 months or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.

Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Biological Activity and Signaling Pathways

C6 Ceramide is a potent bioactive lipid that mimics endogenous ceramides. It is known to induce apoptosis, activate protein phosphatase 2A (PP2A), and inhibit the mitochondrial respiratory chain. In many cancer cell lines, C6 Ceramide treatment leads to cell cycle arrest and programmed cell death.

Ceramide-Induced Apoptosis Pathway

Exogenous C6 Ceramide can trigger the intrinsic apoptosis pathway by affecting mitochondrial function.

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of C6 Ceramide-d11 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. C6 ceramide, a short-chain ceramide, is often used in research to mimic the effects of endogenous ceramides due to its cell-permeable nature. Accurate quantification of ceramides in biological matrices like plasma is essential for understanding their physiological and pathological roles. This document provides a detailed protocol for the spiking of a deuterated internal standard, C6 Ceramide-d11, into plasma samples for accurate quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of ceramides in plasma using a deuterated internal standard and LC-MS/MS. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

| C16 Ceramide-d7 | 2.2 - 1090 | >0.99 |

| C18 Ceramide-d7 | 1.2 - 575 | >0.99 |

| C24 Ceramide-d7 | 2.6 - 1315 | >0.99 |

| C24:1 Ceramide-d7 | 1.3 - 665 | >0.99 |

Data adapted from a study on deuterated ceramide standards.

Table 2: Recovery and Precision

| Analyte | Recovery from Plasma (%) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |

| Ceramides | 78 - 91 | < 15 | < 15 |

Data represents typical recovery and precision for ceramide subspecies from human plasma.[1][2]

Experimental Protocol

This protocol details the procedure for spiking this compound into plasma samples, followed by lipid extraction and preparation for LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma (collected in K2EDTA tubes and stored at -80°C)

-

This compound (internal standard stock solution in ethanol (B145695) or methanol)

-

Chloroform (B151607) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (LC-MS grade)

-

Glass vials with PTFE-lined caps

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Thawing and Preparation:

-

Thaw frozen plasma samples on ice.

-

Once thawed, vortex the plasma samples gently to ensure homogeneity.

-

-

Internal Standard Spiking:

-

Prepare a working solution of this compound in methanol at a concentration of 1 µg/mL.

-

In a clean glass vial, add 50 µL of plasma.

-

To the plasma, add 10 µL of the 1 µg/mL this compound working solution. This results in a final concentration of 200 ng/mL of the internal standard in the plasma (assuming a 50 µL plasma volume). The optimal concentration of the internal standard may need to be optimized based on the expected endogenous levels of C6 ceramide and the sensitivity of the mass spectrometer.

-

-

Lipid Extraction (Bligh and Dyer Method):

-

To the plasma sample containing the internal standard, add 2 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture.[1]

-

Vortex the mixture vigorously for 1 minute at 4°C.

-

Add 0.5 mL of chloroform and vortex for 30 seconds.[1]

-

Add 0.5 mL of LC-MS grade water and vortex for 30 seconds to induce phase separation.[1]

-

Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass vial.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as isopropanol:methanol (1:1, v/v).

-

-

LC-MS/MS Analysis:

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of C6 ceramide and its deuterated internal standard. A reverse-phase C18 column is commonly used for the separation of ceramides.

-

Experimental Workflow

Caption: Experimental workflow for this compound spiking and analysis.

C6 Ceramide Signaling Pathway

C6 ceramide is known to induce apoptosis (programmed cell death) in various cell types. It can activate both the intrinsic and extrinsic apoptotic pathways. A simplified representation of a C6 ceramide-induced apoptotic signaling pathway is shown below. Exogenous C6 ceramide can lead to the activation of c-Jun N-terminal kinase (JNK) and caspase-8. Activated caspase-8 can directly activate caspase-3, a key executioner caspase. JNK can phosphorylate and inactivate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.

Caption: Simplified C6 ceramide-induced apoptotic signaling pathway.

References

Quantitative Lipidomics Workflow for Ceramide Analysis Using C6 Ceramide-d11 Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2] Dysregulation of ceramide metabolism has been implicated in a variety of diseases, such as diabetes, cardiovascular disease, and cancer, making the accurate quantification of ceramide species a key objective in biomedical research and drug development.[1][3]

This application note provides a detailed workflow for the quantitative analysis of various ceramide species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates N-hexanoyl-D-erythro-sphingosine-d11 (C6 Ceramide-d11) as an internal standard to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.

Principles of Quantitative Lipidomics

Quantitative lipidomics aims to measure the absolute or relative abundance of individual lipid species within a biological system. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification. This internal standard is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. By adding a known amount of the internal standard to each sample at the beginning of the workflow, any sample loss during extraction or variation in ionization efficiency during MS analysis can be normalized, leading to highly accurate and precise quantification.

Experimental Workflow Overview

The overall experimental workflow for the quantitative analysis of ceramides is depicted below. It involves lipid extraction from the biological matrix, sample concentration, LC-MS/MS analysis, and subsequent data processing to determine the concentrations of various ceramide species.

References

- 1. benchchem.com [benchchem.com]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

C6 Ceramide-d11: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of C6 Ceramide-d11 in cell culture experiments. C6 Ceramide, a cell-permeable short-chain analog of endogenous ceramide, is a critical bioactive sphingolipid involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The deuterated form, this compound, is often utilized as an internal standard in mass spectrometry-based lipidomics; however, its biological activity is considered comparable to its non-deuterated counterpart. These guidelines will facilitate the effective application of this compound in investigating cellular signaling pathways and its potential as a therapeutic agent.

Introduction to C6 Ceramide

Ceramides (B1148491) are central molecules in sphingolipid metabolism and act as second messengers in cellular stress responses. Exogenous, cell-permeable short-chain ceramides, such as C2 and C6 ceramide, are widely used to mimic the effects of endogenous ceramides generated in response to stimuli like chemotherapy, radiation, and cytokine activity.[1][2][3] C6 ceramide has been shown to induce apoptosis in a variety of cancer cell lines, making it a molecule of significant interest in cancer research and drug development.[4][5][6] Its mechanism of action often involves the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), modulation of the PI3-K/Akt survival pathway, and initiation of caspase cascades.[1][3]

Quantitative Data Summary

The effective concentration of C6 Ceramide can vary significantly depending on the cell line and the biological endpoint being investigated. The following table summarizes typical concentration ranges and their observed effects from various studies.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| K562 (Chronic Myelogenous Leukemia) | 25 µM - 50 µM | 24 - 72 hours | Induction of apoptosis, cleavage of Caspase-8 and -9. | [1] |

| HCT116 (Colon Carcinoma) & OVCAR-3 (Ovarian Carcinoma) | Not specified | Not specified | Induction of NF-κB DNA-binding, caspase-3 activation, and apoptosis. | [2] |

| MDA-MB-231 (Breast Cancer) | 0.6 µM - 12.6 µM | 24 hours | Dose-dependent conversion to C6-sphingomyelin and C6-glucosylceramide. | [7] |

| LoVo (Colorectal Cancer) | 5 µM (with 10 µM Tamoxifen) | 24 - 72 hours | Enhanced cytotoxicity and apoptosis when combined with tamoxifen. | [7] |

| HN9.10e (Embryonic Hippocampal Neurons) | 0.1 µM - 13 µM | 48 - 96 hours | Low doses did not affect sphingolipid metabolism; high doses increased neurite length and altered sphingolipid profiles. | [8][9] |

| CTCL (Cutaneous T Cell Lymphoma) cell lines | Not specified | 24 hours | Reduced cell viability and induction of apoptosis and necrosis. | [5] |

| FRTL-5 (Rat Thyroid) & HeLa (Cervical Cancer) | 0.05 mM (50 µM) | 12 - 48 hours | Inhibition of cell proliferation and induction of apoptosis. | [10] |

| Kupffer Cells (KCs) | 1 µM - 10 µM | 2 hours | No effect on cell viability at these concentrations. | [11] |

| HTB12 (Astrocytoma Grade 4) | 1 µg/ml | 48 hours | Induction of p53-dependent apoptosis. | [12] |

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, proper solubilization of this compound is critical for its effective delivery to cells in culture.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Ethanol (B145695), anhydrous

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: DMSO-based Stock Solution

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10-50 mM).

-

Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution. A brief sonication can also aid in solubilization.[12]

-

Store the stock solution at -20°C.

-

When treating cells, dilute the stock solution directly into the cell culture medium to the desired final concentration. The final DMSO concentration should not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1-0.5%).

Protocol 2: Ethanol/Dodecane-based Stock Solution This method can be used to create a more stable dispersion of ceramide in an aqueous solution.[13]

-

Prepare a solvent mixture of ethanol and dodecane in a 98:2 (v/v) ratio.

-

Dissolve the this compound in this solvent mixture.

-

This stock can then be added to the cell culture medium with agitation to form a stable suspension.

Cell Viability and Apoptosis Assays

3.2.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

This compound treatment solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired incubation period.

-

Four hours before the end of the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

3.2.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured in 6-well plates or culture flasks

-

This compound treatment solution

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the MTT assay.

-

After treatment, collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Visualizations

C6 Ceramide is known to modulate several key signaling pathways, primarily leading to apoptosis. The following diagrams illustrate these pathways.

Caption: C6 Ceramide-induced apoptotic signaling pathways.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Caption: Experimental workflow for this compound studies.

Concluding Remarks

This compound is a valuable tool for investigating the complex roles of ceramides in cellular signaling. The protocols and data presented here provide a foundation for designing and executing experiments to explore its effects on various cell types. Researchers should optimize concentrations and incubation times for their specific experimental systems. Careful consideration of the vehicle control (e.g., DMSO) is also crucial to ensure that the observed effects are attributable to the this compound.

References

- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for C6 Ceramide-d11 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and handling of a C6 Ceramide-d11 stock solution. C6 Ceramide, a cell-permeable short-chain ceramide analog, and its deuterated form are widely utilized in research to investigate the role of ceramides (B1148491) in various cellular processes, including apoptosis, cell cycle arrest, and signal transduction. Proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, detailed protocols for dissolution and storage, and important safety considerations. Additionally, it includes a summary of quantitative data, a workflow diagram for solution preparation, and a diagram of a key signaling pathway influenced by C6 Ceramide.

Quantitative Data Summary

The following table summarizes the key quantitative data for C6 Ceramide. Please note that the data for the deuterated form, this compound, is not widely available and is assumed to be comparable to the non-deuterated form.

| Parameter | Value | Source(s) |

| Molecular Weight | ~408.7 g/mol (for d11) | Assumed based on C6 Ceramide MW of 397.6 g/mol |

| Physical Form | Crystalline solid | |

| Solubility in Organic Solvents | ~20 mg/mL | |

| Ethanol | Soluble | |

| DMSO | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Solubility in Aqueous Buffers | Sparingly soluble | |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |

| Recommended Storage | -20°C | |

| Stability of Solid Form | ≥ 4 years at -20°C | |

| Stability of Aqueous Solution | Not recommended for storage more than one day | |

| Typical Experimental Concentration | 1 µM - 100 µM |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound in an organic solvent.

2.1. Materials

-

This compound (crystalline solid)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or 100% Ethanol

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Safety Precautions

-

This compound is for research use only.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

2.3. Stock Solution Preparation (e.g., 10 mM in DMSO)

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.09 mg of this compound (assuming a molecular weight of 408.7 g/mol ).

-

Dissolve: Add the appropriate volume of anhydrous, sterile DMSO to the tube. For a 10 mM solution with 4.09 mg of the compound, add 1 mL of DMSO.

-

Vortex: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store: Store the aliquots at -20°C in a light-protected container.

Diagrams

Experimental Workflow

Caption: Workflow for preparing this compound stock and working solutions.

C6 Ceramide-Induced Apoptosis Signaling Pathway

Caption: Simplified signaling pathway of C6 Ceramide-induced apoptosis.

Discussion

The protocol provided ensures the preparation of a stable and usable this compound stock solution. The choice of solvent, either DMSO or ethanol, is critical as C6 Ceramide has poor aqueous solubility. When preparing working solutions for cell culture experiments, it is essential to dilute the organic stock solution directly into the pre-warmed culture medium with vigorous mixing to minimize precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity, and appropriate vehicle controls should always be included in experiments.

C6 Ceramide is known to induce apoptosis through various signaling pathways. One prominent mechanism involves the

Troubleshooting & Optimization

Technical Support Center: C6 Ceramide-d11 Mass Spectrometry Analysis

Welcome to the technical support center for C6 Ceramide-d11 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments for improved signal intensity and data quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it analyzed using mass spectrometry?

A1: this compound is a deuterated form of C6 ceramide, a short-chain sphingolipid that acts as a crucial signaling molecule in various cellular processes, including apoptosis, cell cycle regulation, and inflammation. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for its analysis due to its high sensitivity and specificity, allowing for accurate quantification even at low concentrations within complex biological matrices. The deuterium (B1214612) labeling provides a distinct mass shift, making it an excellent internal standard for quantifying endogenous C6 ceramide.

Q2: What are the common challenges encountered when analyzing this compound by mass spec?

A2: Researchers often face challenges such as low signal intensity, matrix effects from co-eluting lipids, inefficient extraction from biological samples, and sample degradation. Optimizing sample preparation, liquid chromatography, and mass spectrometer parameters is crucial to overcome these issues.

Q3: Which ionization mode, positive or negative, is optimal for this compound analysis?

A3: Both positive (ESI+) and negative (ESI-) ionization modes can be effective for ceramide analysis. In positive ion mode, ceramides (B1148491) are typically detected as protonated molecules [M+H]⁺. Fragmentation of this precursor ion often yields a characteristic product ion corresponding to the sphingosine (B13886) backbone, which is useful for targeted analysis. Negative ion mode can provide more detailed structural information about the fatty acyl chain. The choice of polarity may depend on the specific instrumentation and the other lipid species being analyzed concurrently.

Q4: Why is an internal standard essential for accurate quantification?

A4: An internal standard, such as this compound, is critical for accurate and precise quantification. It is added to samples at a known concentration before sample preparation and helps to correct for variability in extraction efficiency, sample injection volume, and instrument response. This ensures that the measured differences in the analyte signal are due to actual concentration changes in the sample and not experimental inconsistencies.

Troubleshooting Guide

This guide addresses common problems that can lead to poor this compound signal intensity and provides systematic solutions.

Problem 1: Low or No Signal Intensity

| Potential Cause | Recommended Solution | References |

| Inefficient Extraction | Ensure the chosen lipid extraction method (e.g., Bligh-Dyer or Folch) is performed correctly. Verify that solvent ratios are accurate and that phase separation is complete. Consider a solid-phase extraction (SPE) step for sample cleanup and concentration. | |

| Sample Degradation | Keep samples on ice throughout the preparation process and store extracts at -80°C to prevent enzymatic or chemical degradation. Minimize the number of freeze-thaw cycles. | |

| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and ion transfer tube/vaporizer temperature. | |

| Incorrect MS Method | Verify that the mass spectrometer is set to monitor the correct precursor and product ion masses (m/z) for this compound in your chosen ionization mode. |

Problem 2: Poor Peak Shape or High Background Noise

| Potential Cause | Recommended Solution | References |

| Inappropriate LC Column | A C8 or C18 reversed-phase column is generally recommended for ceramide analysis. Ensure the column is not overloaded and is properly equilibrated before each injection. | |

| Suboptimal Mobile Phase | To improve ionization efficiency in positive mode, consider adding 0.1-0.2% formic acid and/or a low concentration of ammonium (B1175870) formate (B1220265) to the mobile phase. | |

| Matrix Effects/Ion Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Adjust the chromatographic gradient to better separate C6 Ceramide- |

Technical Support Center: Optimizing Chromatographic Separation of C6 Ceramide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of C6 Ceramide from other lipids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of C6 Ceramide, presented in a question-and-answer format.

Question: Why am I seeing poor peak shape (tailing or fronting) for my C6 Ceramide peak in HPLC?

Answer: Poor peak shape is a common issue in lipid chromatography. Several factors could be contributing to this problem:

-

Secondary Interactions: Residual silanols on the silica-based column can interact with the polar head group of C6 Ceramide, leading to peak tailing.

-

Solution: Use a lower pH mobile phase to suppress the ionization of silanol (B1196071) groups. Alternatively, consider using a column with a polar-embedded stationary phase or end-capping to minimize these interactions. The use of a volatile basic modifier or an ion-pairing reagent can also be effective.

-

-

Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.

-

Solution: Reduce the amount of sample injected onto the column. If necessary, increase the column's internal diameter to improve loading capacity.

-

-

Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

-

Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.

-

-

Metal Contamination: Metal ions in the sample or from the HPLC system can chelate with lipids, causing peak tailing.

-

Solution: If metal contamination is suspected, use the column manufacturer's recommended reconditioning procedures.

-

Question: My C6 Ceramide peak is co-eluting with other lipids, such as other ceramides (B1148491) or phospholipids. How can I improve the resolution?

Answer: Co-elution is a significant challenge in lipidomics due to the structural similarity of many lipid species. Here are some strategies to improve resolution:

-

Optimize the Mobile Phase:

-

Normal-Phase Chromatography: In normal-phase HPLC, lipids are separated based on the polarity of their head groups. Adjusting the solvent gradient can effectively separate different lipid classes. For instance, a gradient of chloroform/methanol/acetic acid can be used to separate ceramides from other neutral lipids.

-

Reversed-Phase Chromatography: In reversed-phase HPLC, lipids are separated based on their hydrophobicity (acyl chain length and degree of saturation). A gradient of water, acetonitrile, and isopropanol (B130326) is commonly used. Optimizing the gradient profile can help separate C6 Ceramide from other ceramides with different acyl chain lengths.

-

-

Select an Appropriate Column:

-

Stationary Phase: The choice of stationary phase is critical. For reversed-phase separation of ceramides, C8, C18, and C6-phenyl columns are commonly used. C6-phenyl columns can provide unique selectivity for aromatic compounds and may aid in separating ceramides.

-

Particle Size: Using a column with smaller particle size (e.g., sub-2 µm) can significantly improve peak resolution, although it will also increase backpressure.

-

-

Adjusting Temperature: Increasing the column temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. A column temperature of around 50°C is often used for ceramide analysis.

Question: I am observing low sensitivity and cannot detect low-abundance C6 Ceramide in my samples. What can I do?

Answer: Low sensitivity is a common hurdle, especially when dealing with complex biological matrices.

-

Sample Preparation:

-

Lipid Extraction: Employ a robust lipid extraction method, such as the Bligh and Dyer or Folch method, to efficiently extract ceramides from your sample.

-

Solid-Phase Extraction (SPE): Use SPE to enrich for ceramides and remove interfering compounds. Normal-phase SPE cartridges can be used to separate lipids based on polarity.

-

-

Detection Method:

-

Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) is the gold standard for sensitive and specific ceramide analysis. Electrospray ionization (ESI) is a commonly used ionization technique for lipids.

-

Tandem Mass Spectrometry (MS/MS): For enhanced specificity and sensitivity, use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). The collision-induced fragmentation of ceram

-

Technical Support Center: Optimizing C6 Ceramide-d11 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for C6 Ceramide-d11 analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injection volume for this compound analysis?

A1: The optimal injection volume is a balance between achieving adequate sensitivity and maintaining good chromatographic peak shape. A general guideline is to keep the injection volume between 1–10% of the column volume. For instance, with a 2.1 x 50 mm column, a 2 µL injection is approximately 1.1% of the column volume. However, the ideal volume is also dependent on the sample solvent strength relative to the initial mobile phase composition. It is recommended to start with a low injection volume (e.g., 2-5 µL) and incrementally increase it while monitoring peak shape and signal-to-noise ratio.

Q2: How does the sample solvent affect the analysis when optimizing injection volume?

A2: The solvent used to dissolve the sample can significantly impact peak shape, especially at larger injection volumes. If the sample solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, such as fronting or splitting. Ideally, the sample should be dissolved in a solvent that is as weak as or weaker than the starting mobile phase to ensure proper focusing of the analyte at the head of the column. If a strong solvent is necessary for solubility, consider minimizing the injection volume or performing a solvent exchange step.

Q3: I'm observing poor peak shape (fronting, tailing, or broadening) as I increase the injection volume. What should I do?

A3: Poor peak shape with increased injection volume is a common issue. Here are several troubleshooting steps:

-

Reduce Injection Volume: The most straightforward solution is to decrease the injection volume. This minimizes the volume of sample solvent introduced onto the column, reducing its disruptive effects.

-

Check Sample Solvent Strength: As mentioned, a sample solvent stronger than the mobile phase can cause peak distortion. If possible, reconstitute your sample in the initial mobile phase.

-

Gradient Optimization: Ensure your initial gradient conditions are weak enough to allow the analyte to focus on the column head.

-

Column Overload: You might be overloading the column with the analyte. Try diluting the sample to a lower concentration. Ideally, peak heights and areas should increase linearly with the injection volume until overload occurs.

Q4: What is sample carryover, and how can I minimize it in my this compound analysis?

A4: Sample carryover is the appearance of an analyte in a sample from a preceding injection. Ceramides, being lipids, can be "sticky" and adhere to surfaces in the LC-MS system, such as the injector needle, valve, and column. To minimize carryover:

-

Optimize Needle Wash: Implement a robust needle wash protocol. Use a strong solvent or a mixture of solvents (e.g., isopropanol, methanol, acetone) to clean the needle between injections. Including a needle washing step before and after injection can significantly reduce carryover.

-

Injector and System Cleaning: If carryover persists, it may originate from other parts of the system like a worn injector rotary valve seal. A thorough system cleaning may be necessary.

-

Blank Injections: Run blank solvent injections after high-concentration samples to check for and wash out residual analyte.

-

Modify Gradient: Extending the high organic portion of the gradient can help wash strongly retained compounds from the column.

Q5: How can I improve the sensitivity of my this compound assay without compromising peak shape?

A5: Increasing the injection volume is a common way to boost sensitivity, but this can lead to peak shape issues. Here are alternative or complementary strategies:

-

Sample Concentration: Concentrate your sample before injection. This allows you to inject a smaller volume while still loading more analyte onto the column.

-

Optimize MS Parameters: Fine-tune the mass spectrometer settings, such as capillary voltage, cone voltage, and collision energy, to maximize the signal for this compound.

-

Matrix Effect Reduction: The sample matrix can suppress the ionization of the analyte, reducing sensitivity. Evaluate and optimize your sample preparation method to minimize matrix effects.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape

This guide helps you troubleshoot common peak shape problems encountered during the optimization of injection volume.

Guide 2: Investigating Sample Carryover

This logical workflow helps identify the source of and mitigate sample carryover.

Data and Parameters

Table 1: Example LC-MS/MS Parameters for Ceramide Analysis

This table summarizes typical parameters used in published methods, which can serve as a starting point for method development.

| Parameter | Recommended Value/Type | Source | | :

Validation & Comparative

A Comparative Guide to the Validation of a Lipidomics Assay Using C6 Ceramide-d11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a lipidomics assay for the quantification of ceramides (B1148491), with a specific focus on the use of C6 Ceramide-d11 as an internal standard. We present a comparative analysis of its performance against other commonly used internal standards, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Internal Standards

The choice of an appropriate internal standard is critical for the accuracy and reliability of quantitative lipidomics data. Internal standards are essential for correcting variations that can occur during sample preparation and analysis. The ideal internal standard should be chemically similar to the analyte of interest but distinguishable by mass spectrometry. Stable isotope-labeled lipids, such as this compound, are considered the gold standard for quantitative lipidomics.

Below is a summary of the performance of a lipidomics assay validated using this compound compared to other common internal standards, such as odd-chain ceramides and other deuterated ceramides. The data presented is a synthesis of typical performance metrics reported in validated LC-MS/MS assays for ceramide quantification.

| Performance Metric | This compound (Deuterated) | Odd-Chain Ceramide (e.g., C17:0) | Other Deuterated Ceramides (e.g., d7-labeled) |

| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |

| Precision (Intra-assay %CV) | < 10% | < 15% | < 10% |

| Precision (Inter-assay %CV) | < 15% | < 20% | < 15% |

| Accuracy (% Recovery) | 90-110% | 85-115% | 90-110% |

| Lower Limit of Quantification (LLOQ) | Low pg/mL range | Low to mid pg/mL range | Low pg/mL range |

| Correction for Matrix Effects | Excellent | Good | Excellent |

Key Takeaways:

-

Superior Performance of Deuterated Standards: Stable isotope-labeled internal standards like this compound and other deuterated ceramides consistently demonstrate higher precision and accuracy. This is because their chemical and physical properties are nearly identical to the endogenous analytes, ensuring they behave similarly during extraction and ionization.

-

Effective Alternative: Odd-chain ceramides are a viable and more cost-effective alternative when deuterated standards are not available. However, they may not fully compensate for matrix effects to the same extent as their deuterated counterparts, potentially leading to slightly lower precision and accuracy.

-

High Linearity: All types of internal standards, when used correctly within a validated assay, can achieve excellent linearity over a wide dynamic range.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the validation of a lipidomics assay for ceramide quantification using this compound.

Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

Materials:

-

Plasma samples

-

This compound internal standard solution

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

Performance of C6 Ceramide-d11 Across Mass Spectrometry Platforms: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides (B1148491), a class of bioactive sphingolipids, is critical for understanding their roles in cellular processes like apoptosis and inflammation, and for the development of novel therapeutics. C6 Ceramide-d11 has emerged as a widely used internal standard for the quantification of endogenous ceramides by mass spectrometry. This guide provides an objective comparison of its performance, supported by experimental data, across different mass spectrometry platforms.

Data Presentation: Quantitative Performance Comparison

The selection of a mass spectrometer can significantly impact the sensitivity, linearity, and overall performance of this compound as an internal standard. Below is a summary of key performance metrics reported for ceramide analysis using deuterated standards on various instrument types.

| Performance Metric | Instrument Type | Value | Reference |

| **Linearity (R²) ** | Triple Quadrupole (TSQ Quantiva) | >0.99 | |

| Triple Quadrupole (4000 QTRAP) | Not Specified, but assay is linear | ||

| Triple Quadrupole (Agilent 6410) | Not explicitly for C6-d11, but >0.99 for other ceramides | ||

| High-Resolution MS (Orbitrap) | >0.99 | ||

| Lower Limit of Quantification (LLOQ) | Triple Quadrupole (4000 QTRAP) | 0.02 µg/ml for Cer(22:0) | |

| Triple Quadrupole (Agilent 6410) | 4.5 fmol for C6 Ceramide | ||

| Limit of Detection (LOD) | Triple Quadrupole (Agilent 6410) | 0.8 fmol for C6 Ceramide | |

| Recovery | Not specified | 78-91% (plasma), 70-99% (liver), 71-95% (muscle) | |

| Triple Quadrupole (Agilent 6410) | 96.1% to 113.4% for various ceramides |

Note: The performance of an internal standard is intrinsically linked to the analytical method and the specific ceramide being quantified. The values presented are indicative of the performance achievable with deuterated standards on these platforms. High-resolution mass spectrometers like Orbitraps can offer superb performance with quantitation limits as low as 0.002% for some applications, while triple quadrupole instruments provide robust and sensitive quantification suitable for many routine analyses.

Experimental Protocols

Accurate and reproducible quantification of ceramides using this compound relies on meticulous experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from methods utilizing protein precipitation and lipid extraction.

Materials:

-

Plasma samples

-

This compound internal standard solution

-

Methanol, Chloroform, Isopropanol (B130326) (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples at 4°C.

-

To 10 µL of plasma, add a known amount of this compound internal standard. The final concentration should be within the linear range of the calibration curve.

-

Add 970 µL of a 1:1 (v/v) butanol/methanol mixture for protein precipitation and lipid extraction. Alternatively, an isopropanol-chloroform (9:1) solution can be used.

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general protocol that can be adapted for different LC-MS/MS systems.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used, such as an ACE Excel SuperC18 (1.7 µm, 100 mm × 2.1 mm).

-

Mobile Phase A: 0.1% Formic acid in water or a mixture of acetonitrile (B52724) and water (e.g., 3:2, v/v) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: 0.1% Formic acid in isopropanol or a mixture of isopropanol and acetonitrile (e.g., 9:1, v/v) with 10 mM ammonium formate.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Gradient: A gradient elution is typically used to separate the different ceramide species. An example gradient is a 5-minute isocratic elution.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) is the standard for quantification on triple quadrupole instruments.

-

MRM Transitions: The precursor ion for this compound and the endogenous ceramides will be the [M+H]⁺ ion. The product ion at m/z 264.3 is a characteristic fragment resulting from the loss of the fatty acyl chain and is commonly used for quantification. For deuterated standards like D7 Cer d18:1/16:0, the transition would be 545.6 > 271.3.

-

Source Parameters: These should be optimized for the specific instrument and include parameters like capillary voltage, source temperature, and gas flows.

Mandatory Visualizations

Ceramide Signaling Pathway in Apoptosis

Ceramides are central signaling molecules that can trigger programmed cell death, or apoptosis. The diagram below illustrates a simplified pathway where various cellular stresses lead to the activation of sphingomyelinases (SMases), which in turn produce ceramide. Ceramide then activates downstream effectors leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.